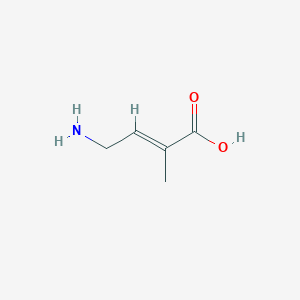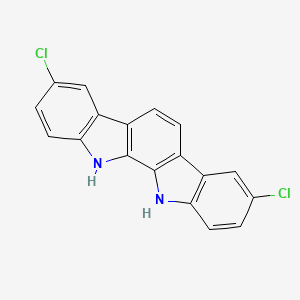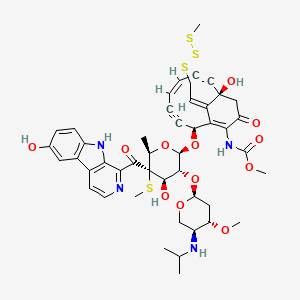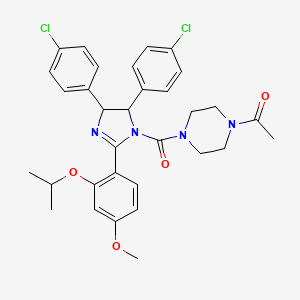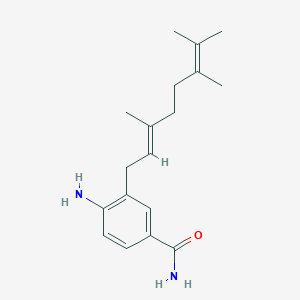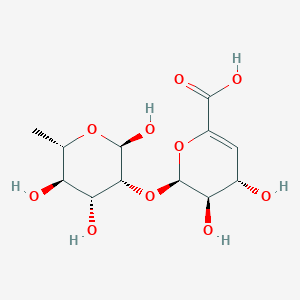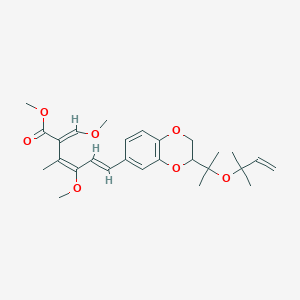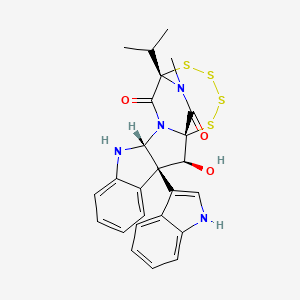
Chivosazole C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chivosazole C is an organic molecular entity.
Scientific Research Applications
Antiproliferative and Cytoskeletal Effects
Chivosazole C, as part of the chivosazoles group, exhibits significant antiproliferative activity against various mammalian cell lines, including human cancer cells. Studies have shown that these compounds can cause a delay in the G2/M phase of the cell cycle, and treated cells often contained two nuclei. Chivosazoles, including Chivosazole C, demonstrate the ability to disrupt the actin cytoskeleton in cells. This is evidenced by the breakdown of the actin cytoskeleton after treatment with chivosazoles, as well as their inhibition of actin polymerization and depolymerization of F-actin microfilaments in vitro (Diestel et al., 2009).
Structural and Biosynthetic Insights
Chivosazoles are glycosides of 6-deoxyglucopyranose derivatives and feature an oxazole in their 31-membered macrolide ring. The biogenetic origin of these structural elements has been studied, revealing that the aglycon of chivosazole F, for instance, is a polyketide assembled by the condensation of acetate and serine units. This information is crucial for understanding the biosynthesis and potential modifications of chivosazoles, including Chivosazole C (Jansen et al., 1997).
Interaction with Actin and Cellular Impact
Chivosazole C, as a variant of Chivosazole F, is suggested to exert its effects by directly interacting with actin. This has been demonstrated through genomic and proteomic approaches, highlighting its impact on the cellular level in both yeast and mammalian cells. This interaction with actin and the subsequent cellular responses are akin to those induced by Latrunculin A, though distinct from compounds like Chondramide (Filipuzzi et al., 2017).
Synthesis and Structural Confirmation
The synthesis of Chivosazole F, which is structurally related to Chivosazole C, has been achieved. This synthesis process is critical for confirming the proposed structure of chivosazoles based on NMR, computational methods, and genetic analysis. Such synthetic achievements are pivotal for the development of chivosazoles as research tools and potential therapeutic agents (Brodmann et al., 2010).
Gene Cluster Identification
The biosynthetic gene cluster for chivosazol, including Chivosazole C, has been identified in the model strain Sorangium cellulosum So ce56. This cluster spans 92 kbp on the chromosome and includes polyketide synthase genes and a hybrid polyketide synthase/nonribosomal peptide synthetase gene. Understanding this gene cluster is vital for manipulating and enhancing the production of chivosazoles (Perlova et al., 2006).
properties
Molecular Formula |
C47H67NO12 |
|---|---|
Molecular Weight |
838 g/mol |
IUPAC Name |
(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5-hydroxy-3-methoxy-2,12,22,24-tetramethyl-25-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
InChI |
InChI=1S/C47H67NO12/c1-29-19-13-9-12-16-24-41(52)60-45(33(5)38(51)26-32(4)49)30(2)20-14-10-11-15-22-37(50)27-40(56-8)34(6)46-48-36(28-57-46)21-17-18-23-39(31(3)25-29)59-47-44(55)43(54)42(53)35(7)58-47/h9-25,28,30-35,37-40,42-45,47,49-51,53-55H,26-27H2,1-8H3/b11-10+,12-9+,19-13-,20-14-,21-17+,22-15+,23-18-,24-16-,29-25+/t30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,42-,43+,44-,45?,47+/m1/s1 |
InChI Key |
OTUVKXUFJAKVNU-VWWXXOFZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)OC)C)O)O)O |
Canonical SMILES |
CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)O)O)C)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






